Methyl 2-ethylnonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-ethylnonanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound, specifically, is known for its fruity aroma and is used in various applications, including the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-ethylnonanoate can be synthesized through the esterification of 2-ethylnonanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process may include continuous distillation to separate the ester from the reaction mixture and ensure high purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-ethylnonanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-ethylnonanoic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohol, 2-ethylnonanol.
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: 2-ethylnonanoic acid and methanol.
Reduction: 2-ethylnonanol.
Transesterification: A different ester and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 2-ethylnonanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems and its role in natural product synthesis.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the flavor and fragrance industry for its fruity aroma, and in the production of various consumer products.
Wirkmechanismus
The mechanism of action of methyl 2-ethylnonanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In the flavor and fragrance industry, its mechanism is primarily related to its ability to bind to olfactory receptors, eliciting a sensory response. In biological systems, it may interact with cellular components, influencing metabolic pathways and physiological processes.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-ethylnonanoate can be compared with other esters, such as:
Methyl nonanoate: Similar structure but lacks the ethyl group, resulting in different chemical properties and applications.
Ethyl nonanoate: Similar ester but with an ethyl group instead of a methyl group, leading to variations in aroma and reactivity.
Methyl 2-nonenoate: Contains a double bond, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and makes it suitable for particular applications in the flavor and fragrance industry.
Eigenschaften
CAS-Nummer |
56682-35-0 |
---|---|
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
methyl 2-ethylnonanoate |
InChI |
InChI=1S/C12H24O2/c1-4-6-7-8-9-10-11(5-2)12(13)14-3/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
WMRXZLMVHTVUNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.